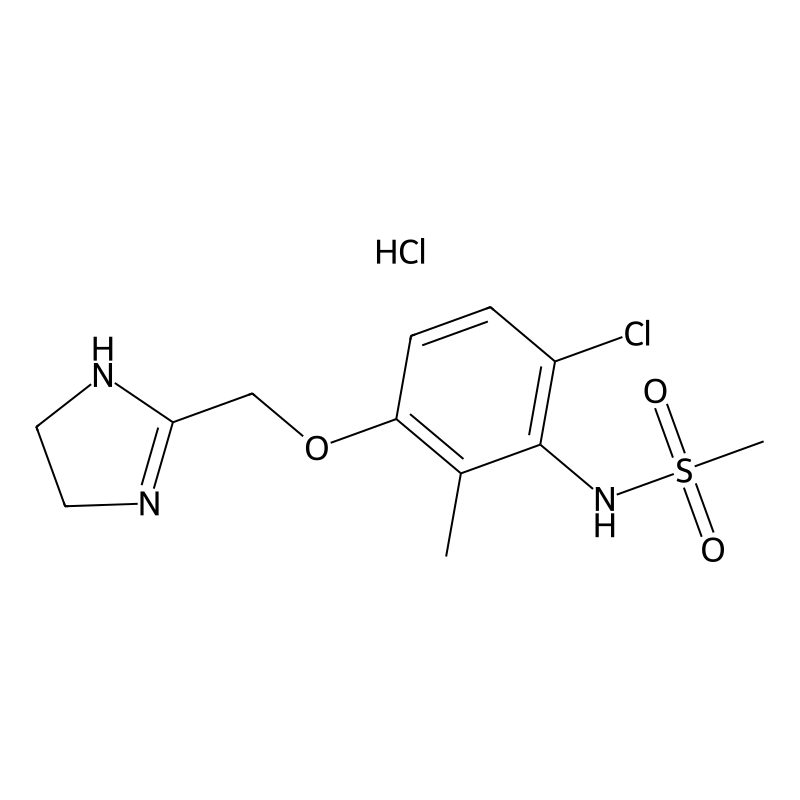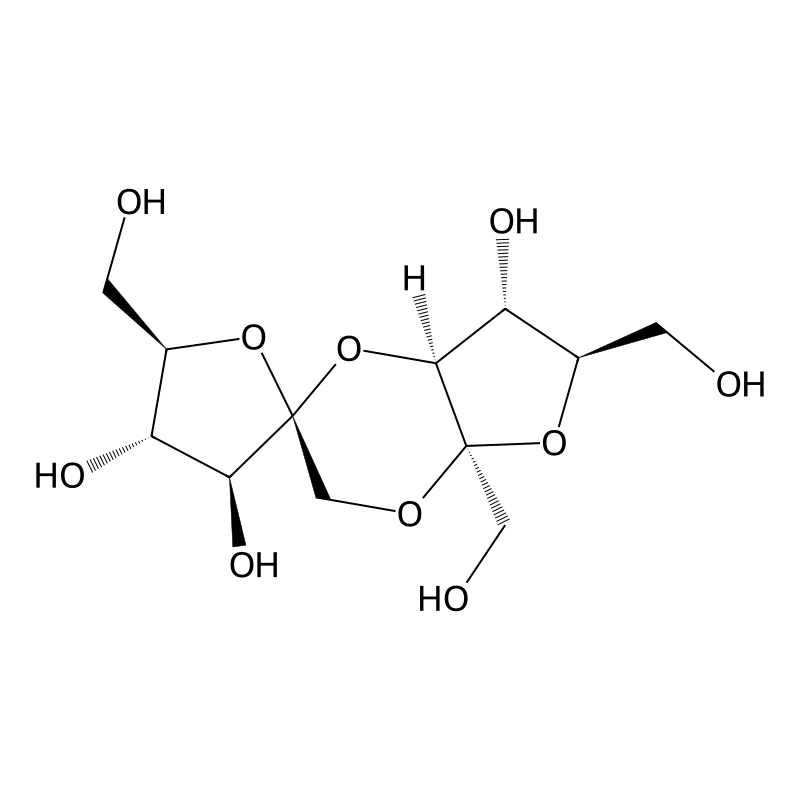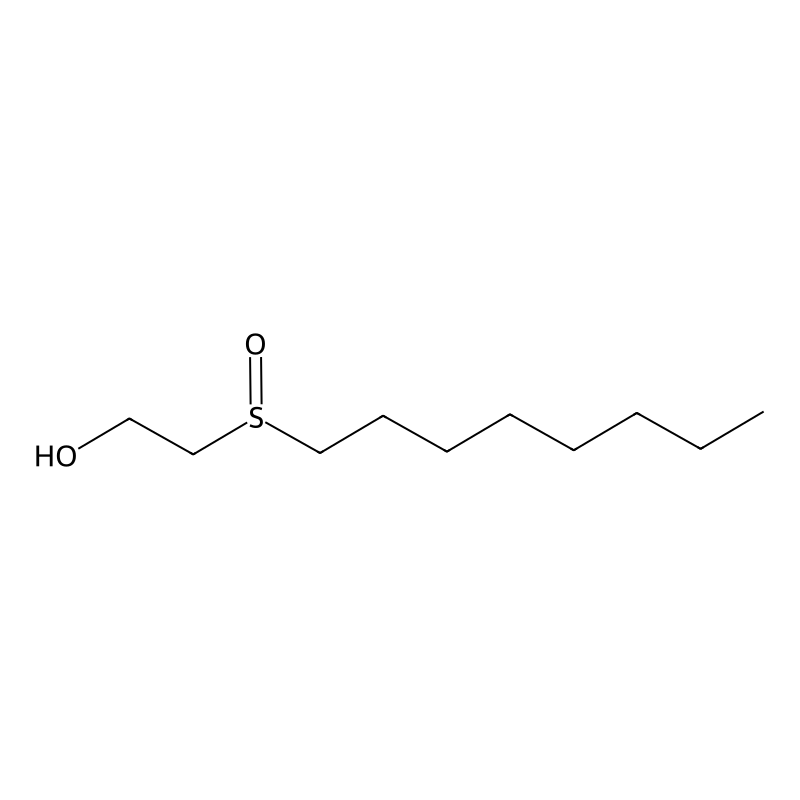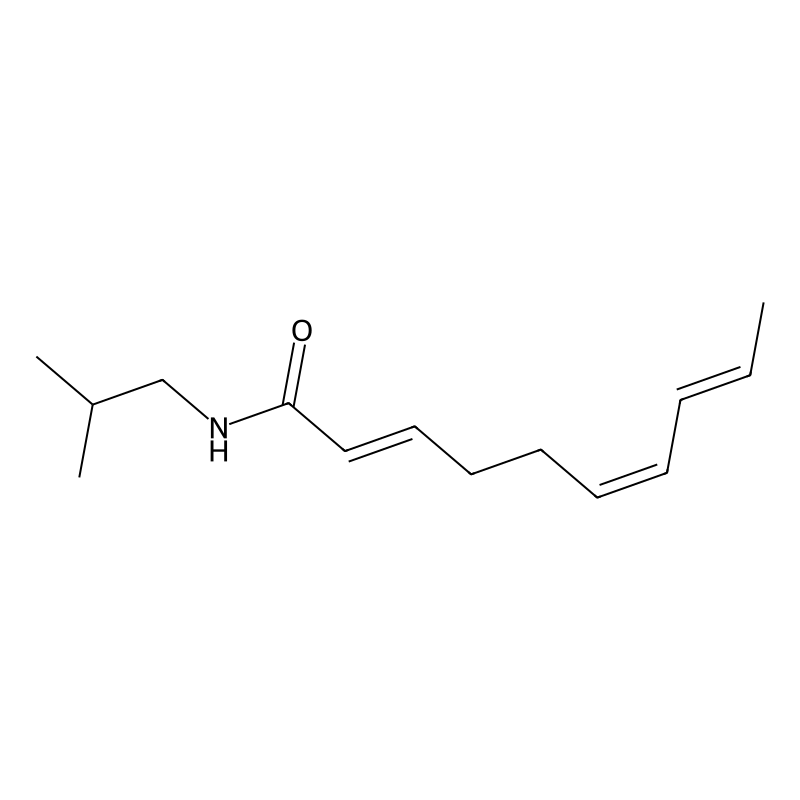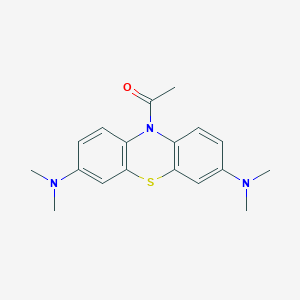Hyprolose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Weight
solubility
Synonyms
Applications in Life Sciences
- Cell Culture: Hyprolose is employed as a thickening agent in cell culture media. It enhances viscosity, preventing cells from adhering to the culture vessel walls and ensuring their suspension for optimal growth and proliferation [].
- Drug Delivery: Due to its gel-forming properties, hyprolose is utilized in the development of controlled-release drug delivery systems. It allows for sustained and targeted drug release, improving therapeutic efficacy and reducing side effects [].
- Tissue Engineering: Hyprolose serves as a scaffold material in tissue engineering due to its biocompatibility and ability to mimic the extracellular matrix. This enables cell attachment, proliferation, and differentiation, promoting tissue regeneration [].
Applications in Biotechnology
- Protein Purification: Hyprolose is implemented in protein purification techniques like aqueous two-phase partitioning. It facilitates separation based on differential partitioning of proteins between two immiscible aqueous phases [].
- Enzyme Immobilization: Hyprolose can be used to immobilize enzymes, creating biocatalysts for various applications. Immobilization enhances enzyme stability and reusability, streamlining industrial processes [].
- Chromatography: Hyprolose finds application as a stationary phase in certain chromatographic techniques for separating biomolecules. Its hydrophilic nature allows for interaction with biomolecules based on their polarity [].
Hyprolose, also known as hydroxypropyl cellulose, is a semisynthetic polymer derived from cellulose through a process of etherification. It appears as a white or off-white powder and is characterized by its solubility in both water and organic solvents. The compound is primarily used in pharmaceutical and cosmetic formulations due to its biocompatibility and ability to form viscous solutions that stabilize and thicken liquids. Hyprolose is commonly employed as an excipient in drug formulations, serving functions such as a binder, thickener, and film-former .
The mechanism of action of HPC depends on its application. In pharmaceuticals, HPC functions as:
- Excipient: Binds ingredients in tablets, capsules, and other dosage forms.
- Thickener: Increases viscosity of solutions and suspensions [].
- Suspending Agent: Prevents solid particles from settling in liquid formulations [].
- Ophthalmic Lubricant: Provides lubrication and protection for the eye.
The specific mechanism behind each function involves the formation of hydrogen bonds between water molecules and the hydroxyl groups on the HPC chain, influencing viscosity and interaction with other ingredients [].
Hyprolose exhibits several biological activities that make it valuable in medical applications. It acts as a topical protectant and ophthalmic vehicle, stabilizing the precorneal tear film and prolonging tear film breakup time in patients with dry eye syndromes. Its lubricating properties help alleviate symptoms such as dryness, burning, and irritation in the eyes . Additionally, hyprolose is considered physiologically inert, meaning it does not undergo significant metabolism within the body and is excreted unchanged .
The synthesis of hyprolose can be summarized in the following steps:
- Preparation of Alkali Cellulose: Cellulose is treated with sodium hydroxide to create alkali cellulose.
- Etherification: The alkali cellulose is then reacted with propylene oxide under controlled temperature and pressure conditions.
- Purification: The resulting product is purified through washing and drying processes to remove any unreacted materials and solvents.
This method allows for control over the degree of substitution and molecular weight of the final product, which can be tailored for specific applications .
Hyprolose has a wide range of applications across various industries:
- Pharmaceuticals: Used as an excipient in tablet formulations, eye drops (e.g., Lacrisert), and other drug delivery systems.
- Cosmetics: Acts as a thickener, emulsifier, and stabilizer in products such as shampoos, lotions, and creams.
- Food Industry: Classified under E463, it serves as a food additive for thickening and stabilizing food products .
- Book Conservation: Employed in products like Cellugel for preserving leather book covers affected by deterioration.
Research indicates that hyprolose interacts favorably with other ingredients in formulations. For instance, it enhances the viscosity of solutions without forming gels, allowing for smooth application in ocular products. Studies have shown that when combined with other polymers or active ingredients, hyprolose can improve stability and effectiveness while maintaining biocompatibility .
Hyprolose shares similarities with other cellulose derivatives but possesses unique characteristics that distinguish it:
| Compound Name | Unique Features |
|---|---|
| Hydroxypropyl Methylcellulose | Higher gelation properties; often used in food products as a thickener. |
| Methylcellulose | More hydrophobic; used primarily for its thickening properties. |
| Carboxymethylcellulose | Anionic nature; often used for its water retention capabilities. |
Hyprolose's unique combination of hydrophilic and hydrophobic properties allows it to function effectively across diverse applications while maintaining low critical solution temperature characteristics .
Cellulose Ether Chemistry
Hyprolose, chemically known as hydroxypropyl cellulose, represents a significant class of cellulose ether derivatives characterized by the substitution of hydroxyl groups in the cellulose backbone with hydroxypropyl groups [1]. The fundamental chemistry of cellulose ethers involves the modification of naturally occurring cellulose through etherification reactions, where the abundant hydroxyl groups present in the glucose units of cellulose are replaced with various alkyl or hydroxyalkyl substituents [5].
The cellulose ether chemistry underlying hyprolose formation begins with the extraction of cellulose from cotton or wood sources, which is subsequently transformed into alkaline cellulose through chemical reaction with sodium hydroxide [5]. This alkaline cellulose serves as the reactive intermediate that undergoes etherification with propylene oxide to yield hydroxypropyl cellulose [11]. The molecular structure of cellulose consists of dehydrated glucose units linked through β-1,4-glycosidic bonds, with each glucose unit containing three hydroxyl groups positioned at the C-2, C-3, and C-6 carbon atoms [5].
The etherification process fundamentally alters the physical and chemical properties of the parent cellulose molecule [1]. Unlike native cellulose, which exhibits high crystallinity and limited solubility, hydroxypropyl cellulose demonstrates both water solubility and organic solvent solubility due to the introduction of hydroxypropyl groups [1] [4]. This dual solubility characteristic makes hyprolose amphiphilic in nature, functioning as a surfactant with both hydrophobic and hydrophilic properties [4].
The degree of etherification can vary significantly, leading to products with different molecular weights and substitution patterns [13]. Research has demonstrated that the relative reactivity of hydroxyl groups in the glycosyl unit follows the order: O-6 > O-2 > O-3, indicating preferential substitution at the primary hydroxyl group (C-6) followed by the secondary hydroxyl groups [7] [16].
Hydroxypropylation Mechanisms
The hydroxypropylation mechanism of cellulose involves a complex series of reactions that proceed through alkaline-catalyzed nucleophilic substitution [12]. The primary reaction occurs between the activated hydroxyl groups of alkaline cellulose and propylene oxide, resulting in the formation of hydroxypropyl ether linkages [11] [17].
The mechanism begins with the formation of alkali cellulose through the reaction of cellulose with sodium hydroxide [12] [15]. This alkalization step is critical as it activates the hydroxyl groups by converting them to alkoxide ions, which are more nucleophilic and reactive toward propylene oxide [12]. The alkoxide ions attack the electrophilic carbon of the propylene oxide ring, causing ring opening and subsequent ether bond formation [17].
Research by alkalization mechanism studies has revealed that even small quantities of sodium hydroxide, as low as 0.2-0.4 molar per anhydroglucose unit, can effectively facilitate hydroxypropylation [12]. The mechanism proceeds through local alkalization followed by hydroxypropylation in the alkalized regions, with subsequent redistribution of sodium hydroxide to unreacted cellulose portions through solvent-mediated transport [12].
The hydroxypropylation reaction can be represented by the following general scheme: the cellulose hydroxyl group (Cell-OH) reacts with sodium hydroxide to form an alkoxide (Cell-O⁻), which then undergoes nucleophilic attack on propylene oxide to yield the hydroxypropyl ether (-OCH₂CH(OH)CH₃) [11] [22]. The secondary hydroxyl group present in the newly formed hydroxypropyl substituent can undergo further reaction with additional propylene oxide molecules, leading to the formation of side chains containing multiple hydroxypropyl units [11] [22].
Temperature and reaction conditions significantly influence the hydroxypropylation mechanism [17] [22]. Higher temperatures generally accelerate the reaction rate, while the concentration of propylene oxide and reaction time determine the extent of substitution [22]. Studies have shown that optimal reaction conditions typically involve temperatures between 25°C and 35°C with propylene oxide concentrations of 30-60% based on cellulose content [17].
Structural Formula and Representation
The structural formula of hyprolose reflects its polymeric nature and the substitution pattern of hydroxypropyl groups on the cellulose backbone [11] [30]. The general molecular formula for hydroxypropyl cellulose can be expressed as [C₆H₇O₂(OH)ₓ(OCH₂CHOHCH₃)ᵧ(OCH₂CH[Rw]CH₃)z]n, where R represents a substituent comprising additional hydroxypropoxyl groups, and w indicates the number of such groups in the side chain [11].
Each anhydroglucose unit in the cellulose chain contains three potentially reactive hydroxyl groups, and the substitution pattern determines the final properties of the polymer [11] [16]. The hydroxypropyl groups are attached through ether linkages, forming -OCH₂CH(OH)CH₃ substituents that replace the original hydroxyl groups [1] [11]. The presence of secondary hydroxyl groups in these substituents enables further hydroxypropylation, resulting in branched side chains [1].
The polymeric structure of hyprolose can be represented with the following key structural elements [4] [30]:
| Structural Component | Chemical Formula | Molecular Weight |
|---|---|---|
| Anhydroglucose Unit | C₆H₁₀O₅ | 162.14 g/mol |
| Hydroxypropyl Group | C₃H₆O₂ | 58.08 g/mol |
| Basic Repeating Unit | C₃₆H₇₀O₁₉ | 806.93 g/mol |
The molecular weight of hydroxypropyl cellulose varies considerably depending on the degree of polymerization and the extent of substitution [4] [9]. Commercial grades typically range from 50,000 to 1,250,000 daltons, with different molecular weights exhibiting distinct solution properties and applications [8] [9].
The three-dimensional structure of hyprolose in solution exhibits unique characteristics due to the combination of hydrophobic and hydrophilic regions [1]. Nuclear magnetic resonance studies have revealed that lower molecular weight hydroxypropyl cellulose exists in solution as more linear chains with fewer intermolecular interactions, while higher molecular weight variants adopt more twisted and bent conformations with intensive proton-proton interactions [20].
Molar Substitution (MS) Significance
Molar substitution represents a critical parameter in characterizing hydroxypropyl cellulose, defined as the average number of moles of propylene oxide that have reacted per anhydroglucose unit [1] [16]. Unlike degree of substitution, which is limited by the number of available hydroxyl groups (maximum of 3), molar substitution can exceed this value due to the formation of side chains through reaction with secondary hydroxyl groups in the hydroxypropyl substituents [1] [11].
The significance of molar substitution extends beyond simple quantification, as it directly correlates with the solubility and performance characteristics of hydroxypropyl cellulose [1] [13]. Research has established that hydroxypropyl cellulose requires a molar substitution of approximately 4 to achieve good water solubility, despite the theoretical maximum degree of substitution being only 3 [1]. This apparent contradiction is explained by the formation of oligomeric side chains containing multiple hydroxypropyl units [1].
Experimental studies have demonstrated that molar substitution values can be precisely controlled through reaction conditions [7] [16]. Water-soluble hydroxypropyl cellulose with molar substitution values ranging from 0.52 to 0.78 has been successfully prepared from various cellulose sources including microcrystalline cellulose, cotton linters, and spruce sulfite pulp [7] [16].
The relationship between molar substitution and polymer properties is complex and multifaceted [13]. Higher molar substitution values generally result in increased water solubility, reduced crystallinity, and modified rheological behavior [13] [24]. The substitution pattern also influences the formation of liquid crystalline phases, with hydroxypropyl cellulose capable of forming various mesophases including isotropic, anisotropic, nematic, and cholesteric phases depending on concentration and molar substitution [1].
| Molar Substitution Range | Solubility Characteristics | Typical Applications |
|---|---|---|
| 0.5-1.0 | Limited water solubility | Specialized formulations |
| 1.0-2.0 | Partial water solubility | Controlled release systems |
| 2.0-4.0 | Good water solubility | General pharmaceutical use |
| >4.0 | Excellent water solubility | High-performance applications |
The determination of molar substitution involves sophisticated analytical techniques that account for both primary substitution and side chain formation [33] [40]. The parameter provides essential information for quality control and application optimization in various industrial sectors [11] [13].
Hydroxypropoxy Content Analysis
The quantitative analysis of hydroxypropoxy content in hyprolose requires precise analytical methodologies capable of accurately determining the extent of hydroxypropylation [11] [14]. The United States Pharmacopeia specifies that hydroxypropyl cellulose should contain not less than 53.4% and not more than 80.5% of hydroxypropoxy groups, calculated on a dried basis [11] [36].
The primary analytical method employed for hydroxypropoxy content determination is the Zeisel gas chromatographic technique, which provides reliable quantification through the reaction of hydroxypropyl groups with hydriodic acid [14] [35]. This method involves heating the hydroxypropyl cellulose sample with hydriodic acid at elevated temperatures, causing the cleavage of ether bonds and liberation of propyl iodide, which is subsequently quantified by gas chromatography [25] [35].
The analytical procedure requires specialized equipment including a reaction flask designed for hydroxypropoxy determination, consisting of a 125-milliliter conical-bottom boiling flask equipped with a thermocouple well and nitrogen inlet [14] [36]. The reaction is conducted at 155°C in an oil bath, with the evolved alkyl iodides extracted and analyzed using gas chromatographic techniques with internal standard methodology [14] [25].
Alternative analytical approaches include colorimetric methods based on the periodic acid oxidation of hydroxypropyl groups [33] [40]. These methods involve the conversion of hydroxypropyl substituents to formaldehyde through oxidative cleavage, followed by spectrophotometric quantification using chromogenic reagents [33]. The colorimetric approach offers advantages in terms of equipment requirements but may exhibit lower precision compared to gas chromatographic methods [40].
Nuclear magnetic resonance spectroscopy provides additional analytical capabilities for hydroxypropoxy content analysis [19] [21]. Proton nuclear magnetic resonance techniques can differentiate between different types of hydroxypropyl substitution and provide information about the distribution of substituents along the polymer chain [19]. The integration of characteristic methyl group signals relative to backbone protons enables quantitative determination of substitution levels [19] [33].
| Analytical Method | Precision | Analysis Time | Equipment Requirements |
|---|---|---|---|
| Zeisel Gas Chromatography | ±1% | 4-6 hours | Specialized GC system |
| Colorimetric Assay | ±2-3% | 2-3 hours | Spectrophotometer |
| Nuclear Magnetic Resonance | ±1-2% | 1-2 hours | High-field NMR |
| Titration Methods | ±2-4% | 3-4 hours | Standard laboratory |
Quality control applications require validated analytical procedures that demonstrate accuracy, precision, and robustness across different sample types and concentration ranges [11] [36]. Typical analysis results for pharmaceutical-grade hydroxypropyl cellulose show hydroxypropoxy content of approximately 67.3%, which conforms to pharmacopeial specifications [14] [36].
Advanced analytical techniques such as two-dimensional nuclear magnetic resonance spectroscopy and comprehensive liquid chromatography provide enhanced characterization capabilities for research applications [21] [19]. These methods enable detailed structural elucidation including substitution pattern analysis and molecular weight distribution determination [13] [21].
| Solvent | Solubility | Viscosity Range (mPa·s) | Temperature Sensitivity |
|---|---|---|---|
| Water (below 40°C) | Soluble | Variable | High |
| Water (40-45°C) | Precipitation occurs | Decreased | Critical |
| Water (above 45°C) | Insoluble | N/A | High |
| Methanol | Soluble | 1000-4000 | Low |
| Ethanol | Soluble | 75-700 | Low |
| Propylene Glycol | Soluble | Variable | Low |
| Dioxane | Soluble | Variable | Low |
| Acetone | Soluble | Variable | Moderate |
| Ethyl Acetate | Soluble | Variable | Moderate |
| Chloroform | Insoluble | N/A | N/A |
| Toluene | Insoluble | N/A | N/A |
The degree of substitution significantly influences solubility characteristics. Hyprolose requires a molar substitution of approximately 4 to achieve good water solubility, as the combination of hydrophobic and hydrophilic groups creates the lower critical solution temperature at 45°C [2]. This substitution pattern affects both the kinetics of dissolution and the final solution properties, with higher substitution levels generally improving solubility in polar solvents [6].
Viscosity Characteristics
Hyprolose exhibits complex viscosity behavior that depends on multiple interdependent factors including molecular weight, concentration, temperature, and shear rate [7] [4] [8]. The polymer demonstrates pseudoplastic or shear-thinning behavior, where viscosity decreases with increasing shear rate due to the alignment and disentanglement of polymer chains under mechanical stress [8] [9]. This non-Newtonian flow characteristic is particularly advantageous in processing applications where materials need to flow easily during application but maintain structure at rest.
The viscosity-concentration relationship follows an exponential pattern, with viscosity increasing rapidly as polymer concentration rises [4] [10]. When plotted on a semi-logarithmic scale, this relationship becomes nearly linear, allowing for predictable formulation adjustments [4]. Different molecular weight grades require different concentrations to achieve measurable viscosity ranges, with lower molecular weight grades requiring higher concentrations for equivalent viscosity measurements [11].
Table 2: Viscosity Characteristics by Grade
| Grade | Nominal Molecular Weight (kDa) | Viscosity Range (mPa·s) | Concentration for Measurement | Flow Behavior |
|---|---|---|---|---|
| EF/EXF | 80 | 300-600 (10%) | 10% | Pseudoplastic |
| LF | 140 | 75-150 (5%) | 5% | Pseudoplastic |
| JF/JXF | 140 | 150-400 (5%) | 5% | Pseudoplastic |
| GF/GXF | 370 | 150-400 (2%) | 2% | Pseudoplastic |
| MF/MXF | 850 | 4000-6500 (2%) | 2% | Pseudoplastic |
| HF/HXF | 1150 | 1500-3000 (1%) | 1% | Pseudoplastic |
Temperature significantly affects viscosity, with aqueous solutions showing approximately 25% reduction in viscosity for every 15°C increase in temperature [4]. This temperature coefficient remains consistent across different molecular weight grades and concentrations, providing predictable behavior for thermal processing applications [4] [12]. The effect is uniform up to the cloud point temperature, beyond which precipitation occurs and viscosity measurements become invalid [4].
The relationship between molecular weight and viscosity can be expressed through the Mark-Houwink equation, where intrinsic viscosity correlates with molecular weight through established constants [13]. For hyprolose, this relationship allows estimation of molecular weight from viscosity measurements, providing a practical quality control tool for manufacturers [14].
Molecular Weight Distribution
Hyprolose exhibits characteristic molecular weight distributions that significantly influence its physical properties and performance characteristics [14] [10]. Commercial grades typically display broad molecular weight distributions with polydispersity indices ranging from 8.0 to 10.6, indicating substantial variation in chain lengths within each grade [14]. This polydispersity is inherent to the manufacturing process and contributes to the polymer's processing advantages and performance characteristics.
The molecular weight distribution pattern shows the presence of both high molecular weight components (greater than 500,000 g/mol) and low molecular weight fractions (less than 5,000 g/mol) [14]. Higher viscosity grades contain larger proportions of high molecular weight components, ranging from 5% in low viscosity grades to 30% in high viscosity grades [15]. These high molecular weight fractions are crucial for film-forming properties and mechanical strength, while low molecular weight components contribute to solubility and processability [14].
Table 3: Molecular Weight Distribution
| Grade | Nominal MW (kDa) | Peak MW (kDa) | Weight Average MW (kDa) | Number Average MW (kDa) | Polydispersity Index | High MW Component (%) |
|---|---|---|---|---|---|---|
| EXF | 80 | 85 | 80 | 10 | 8.0 | 5 |
| JXF | 140 | 145 | 140 | 15 | 9.3 | 10 |
| GXF | 370 | 380 | 370 | 35 | 10.6 | 15 |
| MXF | 850 | 870 | 850 | 85 | 10.0 | 25 |
| HXF | 1150 | 1180 | 1150 | 115 | 10.3 | 30 |
The peak molecular weight, representing the most abundant molecular weight fraction, correlates with nominal viscosity according to the relationship: Peak molecular weight = 23.54 × 10³ × (viscosity)^0.45 [14]. This correlation provides a practical means for quality control and grade verification. The molecular weight distribution affects dissolution kinetics, with broader distributions generally exhibiting more complex dissolution profiles due to the range of chain lengths present [10].
Gel permeation chromatography analysis reveals that molecular weight distributions are not symmetrical, typically showing tailing toward higher molecular weights [14]. This asymmetry influences rheological properties and processing behavior, with the high molecular weight tail contributing disproportionately to solution viscosity and mechanical properties [10] [15].
Thermal Properties and Stability
Hyprolose demonstrates excellent thermal stability characteristics that make it suitable for various processing applications requiring elevated temperatures [12] [16]. The polymer exhibits a glass transition temperature of approximately 138°C in the dry state, which decreases with increasing moisture content due to the plasticizing effect of water [17]. This glass transition marks the temperature at which the polymer transitions from a glassy to a rubbery state, affecting its mechanical properties and processability.
The decomposition temperature typically ranges from 200°C to 300°C, depending on the specific grade and environmental conditions [12] [16]. Thermal degradation involves chain scission and the release of volatile decomposition products including water, carbon dioxide, and small organic compounds [12]. The onset of decomposition varies with heating rate, atmosphere, and the presence of impurities or additives [16].
Table 4: Thermal Properties and Stability
| Property | Value | Conditions | Notes |
|---|---|---|---|
| Glass Transition Temperature (Tg) | 138°C | Dry state | Decreases with moisture |
| Melting Point | No distinct melting point | Amorphous polymer | Softens gradually |
| Decomposition Temperature | 200-300°C | Degradation onset | Depends on grade |
| Cloud Point (aqueous) | 40-45°C | Aqueous solutions | Reversible precipitation |
| Thermal Stability Range | Up to 200°C | Stable operation | Grade dependent |
| Heat Capacity | 1.5-2.5 J/g°C | Variable with moisture | Depends on substitution |
| Thermal Expansion Coefficient | 100-300 ppm/°C | Temperature dependent | Typical for polymers |
The thermal stability of hyprolose is influenced by several factors including molecular weight, degree of substitution, and processing conditions [12] [16]. Higher molecular weight grades generally exhibit superior thermal stability due to reduced chain end concentrations and stronger intermolecular interactions [16]. The degree of hydroxypropyl substitution affects thermal properties, with higher substitution levels generally improving thermal stability by reducing the number of free hydroxyl groups available for thermal degradation [12].
Thermal conductivity of hyprolose is relatively low compared to metals and some other polymers, typically ranging from 0.1 to 0.3 W/m·K [16]. This low thermal conductivity makes hyprolose suitable for applications requiring thermal insulation properties. The heat capacity varies with moisture content and degree of substitution, typically ranging from 1.5 to 2.5 J/g°C [16].
Film-Forming Capabilities
Hyprolose exhibits exceptional film-forming properties that are fundamental to its applications in pharmaceutical coatings, packaging materials, and specialty films [18] [19] [20]. The polymer forms continuous, transparent films when cast from solution, with film properties highly dependent on molecular weight, processing conditions, and the presence of additives [18]. These films demonstrate good mechanical strength, flexibility, and barrier properties that can be tailored through formulation adjustments.
The tensile strength of hyprolose films typically ranges from 20 to 45 MPa, depending on molecular weight and processing conditions [18]. Higher molecular weight grades produce films with superior mechanical properties due to increased chain entanglement and stronger intermolecular forces [18]. The elongation at break varies from 5% to 15%, indicating moderate flexibility that can be enhanced through the addition of plasticizers [17].
Table 5: Film-Forming Capabilities
| Property | Range/Value | Influencing Factors | Typical Applications |
|---|---|---|---|
| Tensile Strength | 20-45 MPa | Molecular weight, humidity | Coating films |
| Elongation at Break | 5-15% | Plasticizer content | Flexible films |
| Oxygen Permeability | 1-10 cc·mm/(m²·day·atm) | Film thickness, humidity | Barrier applications |
| Water Vapor Transmission | 50-200 g/(m²·day) | Relative humidity | Packaging |
| Film Clarity | High (>90% transmittance) | Processing temperature | Optical films |
| Surface Roughness | 0.1-2.0 μm Ra | Formulation conditions | Smooth coatings |
| Flexibility | Good to excellent | Molecular weight, plasticizers | Bendable films |
Optical properties of hyprolose films are generally excellent, with transparency typically exceeding 90% transmittance in the visible spectrum [18]. Film clarity can be affected by processing conditions, particularly hydration temperature during film formation [18]. Temperatures above 25°C during hydration can lead to surface roughness and reduced optical clarity due to incomplete polymer dissolution [18].
Barrier properties vary significantly with film thickness and environmental conditions. Oxygen permeability ranges from 1 to 10 cc·mm/(m²·day·atm), making hyprolose films suitable for moderate barrier applications [18]. Water vapor transmission rates of 50-200 g/(m²·day) indicate that these films provide some moisture protection while maintaining breathability [18]. The barrier properties can be enhanced through the incorporation of additional polymer layers or barrier additives [21].
Rheological Behavior
Hyprolose solutions exhibit complex rheological behavior characterized by non-Newtonian flow properties that depend on concentration, molecular weight, shear rate, and temperature [8] [9] [22]. The polymer demonstrates pseudoplastic behavior, where apparent viscosity decreases with increasing shear rate due to the alignment and disentanglement of polymer chains under applied stress [8]. This shear-thinning behavior is advantageous in processing applications where materials need to flow easily during application but maintain structure at rest.
The flow behavior index (n) typically ranges from 0.3 to 0.8, with values less than 1.0 confirming pseudoplastic behavior [8]. Lower values indicate more pronounced shear-thinning characteristics, which are generally observed in higher molecular weight grades and more concentrated solutions [9]. The consistency index (K) ranges from 1 to 50 Pa·s^n, increasing exponentially with polymer concentration and molecular weight [8].
Table 6: Rheological Behavior Parameters
| Parameter | Typical Values | Concentration Dependence | Molecular Weight Effect |
|---|---|---|---|
| Flow Behavior Index (n) | 0.3-0.8 | Decreases with concentration | Lower for higher MW |
| Consistency Index (K) | 1-50 Pa·s^n | Increases exponentially | Higher for higher MW |
| Thixotropy | Present | Increases with concentration | More pronounced for higher MW |
| Yield Stress | Minimal | Slight increase | Higher for higher MW |
| Shear Rate Dependence | High | More pronounced at higher concentrations | More significant for higher MW |
| Temperature Coefficient | -25% per 15°C | Consistent across concentrations | Similar across MW |
| pH Sensitivity | Minimal (pH 2-11) | Independent | Independent of MW |
Thixotropic behavior is observed in hyprolose solutions, where viscosity decreases upon shearing and gradually recovers when shear stress is removed [8]. This time-dependent recovery is attributed to the reversible breaking and reformation of weak physical bonds between polymer chains [8]. The thixotropic nature becomes more pronounced at higher concentrations and with higher molecular weight grades, making these systems particularly useful in applications requiring controlled flow and structural recovery [9].
The temperature dependence of rheological properties follows predictable patterns, with viscosity decreasing by approximately 25% for every 15°C increase in temperature [4]. This temperature coefficient remains consistent across different molecular weight grades and concentrations, providing reliable processing behavior [4]. The effect is uniform up to the cloud point temperature, beyond which the rheological properties change dramatically due to phase separation [4].
Purity
Appearance
Storage
Dates
2: Lamoudi L, Chaumeil JC, Daoud K. Development of gastro intestinal sustained release tablet formulation containing acryl-EZE and pH-dependent swelling HPMC K 15 M. Drug Dev Ind Pharm. 2012 May;38(5):515-20. doi: 10.3109/03639045.2011.620966. Epub 2011 Oct 7. Review. PubMed PMID: 21978389.
3: Friedman NJ. Impact of dry eye disease and treatment on quality of life. Curr Opin Ophthalmol. 2010 Jul;21(4):310-6. doi: 10.1097/ICU.0b013e32833a8c15. Review. PubMed PMID: 20467319.
4: Wander AH, Koffler BH. Extending the duration of tear film protection in dry eye syndrome: review and retrospective case series study of the hydroxypropyl cellulose ophthalmic insert. Ocul Surf. 2009 Jul;7(3):154-62. Review. PubMed PMID: 19635248.
5: Nakano M. From physical pharmacy to clinical pharmacology. Yakugaku Zasshi. 2005 Apr;125(4):337-47. Review. PubMed PMID: 15802879.
6: Damien G, Huet de Barochez B, Schiavi P. Galenic development and pharmacokinetic profile of indapamide sustained release 1.5 mg. Clin Pharmacokinet. 1999;37 Suppl 1:13-9. Review. PubMed PMID: 10491729.
7: Soskolne WA. Subgingival delivery of therapeutic agents in the treatment of periodontal diseases. Crit Rev Oral Biol Med. 1997;8(2):164-74. Review. PubMed PMID: 9167091.
8: Rodu B, Mattingly G. Oral mucosal ulcers: diagnosis and management. J Am Dent Assoc. 1992 Oct;123(10):83-6. Review. PubMed PMID: 1401597.
